3-Methoxy-4'-thiomorpholinomethylbenzophenone
Overview
Description
3-Methoxy-4'-thiomorpholinomethylbenzophenone (3M4TMBP) is a phenylthiocarbonyl-containing compound that is widely used in scientific research. It is a colorless solid with a melting point of approximately 115°C and a boiling point of approximately 270°C. It is soluble in organic solvents such as ethanol and methanol, but insoluble in water. 3M4TMBP has a variety of uses in scientific research, including synthesis and biochemical and physiological studies.
Scientific Research Applications
Photodynamic Therapy and Sensor Applications
Studies on phenyl thiadiazole-based Schiff base receptors, including those with methoxy and thiomorpholine groups, demonstrate their utility in detecting metal ions like Al3+ with high selectivity and sensitivity. These compounds exhibit rapid response times and are promising for developing binary logical devices, water contamination recovery, and smartphone-based chemical analysis, indicating potential for environmental monitoring and analytical chemistry applications (Manna, Chowdhury, & Patra, 2020).
Antimicrobial and Antitumor Agents
Research into thiomorpholine derivatives has uncovered their significant potential as antimicrobial agents. The synthesis of 4-thiomorpholin-4ylbenzohydrazide derivatives and subsequent testing for antimicrobial activity reveal promising avenues for the development of new pharmaceuticals with less toxicity and safer profiles (Kardile & Kalyane, 2010). Additionally, the investigation of novel analogs of pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitors, where derivatives of benzimidazole, a core resembling the methoxybenzophenone structure, have showcased potent antiproliferative activities against human cancer cells, suggesting a path for cancer therapeutic development (Rewcastle et al., 2011).
Advanced Material Science
In the realm of material science, the design and synthesis of molecules incorporating methoxy and thiomorpholine functionalities have been explored for their photophysical properties. For instance, the development of white organic light-emitting diodes (WOLEDs) based on thiazolo[5,4-d]thiazole systems demonstrates the importance of such molecular structures in tuning emission properties for potential applications in display technologies and advanced lighting solutions (Zhang et al., 2016).
properties
IUPAC Name |
(3-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSCEZYSQUZFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642901 | |
Record name | (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-34-8 | |
Record name | (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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